molecular formula C12H17BrN2 B1406951 5-Bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine CAS No. 1541496-20-1

5-Bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine

Cat. No.: B1406951
CAS No.: 1541496-20-1
M. Wt: 269.18 g/mol
InChI Key: FSZKPVBCIGLKHZ-UHFFFAOYSA-N
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Description

5-Bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine: is a chemical compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a bromine atom at the 5-position, a cyclopentylmethyl group attached to the nitrogen atom, and a methyl group at the 3-position of the pyridine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of pyridinium bromochromate (PBC) in an acetic acid medium to achieve selective bromination at the 5-position . The reaction conditions usually involve heating the mixture at 90°C for a specified duration to ensure complete bromination.

Industrial Production Methods: For industrial-scale production, the process may involve multiple steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are carefully optimized to achieve high yields and purity of the final product. The use of cost-effective raw materials and scalable reaction conditions is crucial for the practical industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine undergoes various chemical reactions including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Bromination: Pyridinium bromochromate (PBC) in acetic acid.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. Research has shown that similar compounds exhibit antiproliferative and cytotoxic activities against cancer cell lines .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its reactivity and versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, 5-Bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine stands out due to its specific substitution pattern and the presence of the cyclopentylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-9-6-11(13)8-15-12(9)14-7-10-4-2-3-5-10/h6,8,10H,2-5,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZKPVBCIGLKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCC2CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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